molecular formula C17H24Cl2NOPPd B3333528 Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) CAS No. 1100332-45-3

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)

Cat. No.: B3333528
CAS No.: 1100332-45-3
M. Wt: 466.7 g/mol
InChI Key: IUJIYKGGIOACAN-UHFFFAOYSA-L
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Description

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) is a palladium complex with the chemical formula C17H24Cl2NOPPd. It is known for its application as a catalyst in various organic reactions, particularly in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions . This compound is characterized by its stability and efficiency in facilitating these reactions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) typically involves the reaction of 8-hydroxyquinoline with di-tert-butylphosphine oxide, followed by coordination with palladium chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the consistency and purity of the final product. The industrial process also emphasizes safety and efficiency, with measures in place to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) undergoes various types of reactions, primarily focusing on its role as a catalyst in cross-coupling reactions. These reactions include:

    Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(II) complex.

    Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form a new carbon-carbon or carbon-heteroatom bond.

    Transmetalation: Involves the transfer of an organic group from a metal (such as boron, tin, or zinc) to the palladium center.

Common Reagents and Conditions

The common reagents used in these reactions include organoboron compounds (for Suzuki-Miyaura coupling), organostannanes (for Stille coupling), and alkynes (for Sonogashira coupling). The reactions are typically carried out in the presence of a base (such as potassium carbonate or sodium hydroxide) and under an inert atmosphere to prevent oxidation .

Major Products

The major products formed from these reactions are diverse and depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while in Heck reaction, the product is an alkenyl-substituted aromatic compound.

Scientific Research Applications

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the synthesis of complex organic molecules.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science

Comparison with Similar Compounds

Similar Compounds

  • Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II)
  • Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II)
  • Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II)

Uniqueness

Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) is unique due to its specific ligand structure, which provides a balance of steric bulk and electronic properties. This balance enhances its stability and reactivity in catalytic processes, making it more efficient in certain reactions compared to other palladium complexes .

Properties

IUPAC Name

ditert-butyl(quinolin-8-yloxy)phosphane;dichloropalladium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24NOP.2ClH.Pd/c1-16(2,3)20(17(4,5)6)19-14-11-7-9-13-10-8-12-18-15(13)14;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJIYKGGIOACAN-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)OC1=CC=CC2=C1N=CC=C2.Cl[Pd]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2NOPPd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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